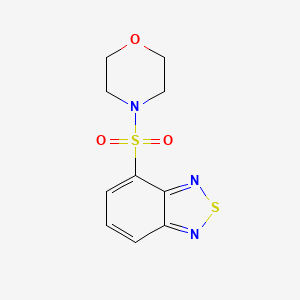

![molecular formula C14H16N2O2S2 B5547704 5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthetic approaches to compounds similar to "5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone" involve multistep chemical reactions, starting from readily available precursors. For instance, thiazolidinone derivatives are commonly synthesized through condensation reactions involving thiols, amides, or carboxylic acids with suitable aldehydes or ketones. The incorporation of furan and thiophene rings into the molecular structure can be achieved through subsequent cyclization or cross-coupling reactions, demonstrating the modular nature of these syntheses (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those incorporating thiazolidinone cores, has been elucidated using various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal the presence of characteristic functional groups and the overall geometry of the molecules. For example, the crystal structure analysis of a 5-phenyl-2-thioxo-4-imidazolidinone derivative provides insights into the arrangement of substituents around the imidazolidinone core and the interactions that stabilize the molecular conformation (Ogawa et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : Research has developed various synthetic routes for thioxo-imidazolidinone derivatives, highlighting the versatility of these compounds in chemical reactions. For instance, microwave-assisted synthesis has been employed for creating novel thioxo-imidazolidinone derivatives, offering efficient pathways for their preparation (Kamila & Biehl, 2012).

- Chemical Reactions : These compounds undergo diverse chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. For example, reactions with isothiocyanates have led to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the chemical versatility of these molecules (Klásek et al., 2010).

Biological Activities

- Anticancer Activity : Some derivatives have demonstrated potent anticancer activity. For instance, certain N-benzyl aplysinopsin analogs, which are structurally related to thioxo-imidazolidinone, have shown promising in vitro cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).

- Antimicrobial and Antioxidant Properties : The antimicrobial and antioxidant activities of thioxo-imidazolidinone derivatives have been evaluated, with some compounds exhibiting significant effects. This includes better antioxidant properties compared to certain standards, indicating their potential use in treating oxidative stress-related conditions (Üngören et al., 2015).

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-9-4-6-20-12(9)7-11-13(17)16(14(19)15-11)8-10-3-2-5-18-10/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,19)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWFUUUSZUEIIL-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)